molecular formula C9H6FNO B13014180 4-Fluoroquinolin-7-ol

4-Fluoroquinolin-7-ol

Cat. No.: B13014180
M. Wt: 163.15 g/mol
InChI Key: AGBNZJHUIZVFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Mechanism of Action

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

4-fluoroquinolin-7-ol

InChI

InChI=1S/C9H6FNO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H

InChI Key

AGBNZJHUIZVFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.